molecular formula C20H29N5O3 B15103029 Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate

Cat. No.: B15103029
M. Wt: 387.5 g/mol
InChI Key: YUWZOWQEQMFABL-UHFFFAOYSA-N
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Description

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a butanoyl chain to a piperidin-4-yl group, which is further protected by a tert-butyl carbamate moiety. This structure combines a nitrogen-rich aromatic system with a flexible aliphatic linker and a sterically hindered carbamate group, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or protease modulation . Its synthesis typically involves multi-step reactions, including Boc protection and coupling strategies, as seen in related compounds .

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl N-[1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C20H29N5O3/c1-20(2,3)28-19(27)21-15-10-13-24(14-11-15)18(26)9-6-8-17-23-22-16-7-4-5-12-25(16)17/h4-5,7,12,15H,6,8-11,13-14H2,1-3H3,(H,21,27)

InChI Key

YUWZOWQEQMFABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate involves multiple steps, starting with the preparation of the triazolopyridine core This core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Tert-Butyl Carbamate

  • Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane) .

  • Stability : Resists basic conditions but hydrolyzes slowly in aqueous acids.

Triazolopyridine Moiety

  • Electrophilic Substitution : The electron-deficient triazole ring undergoes substitutions at the 3-position.

  • Coordination Chemistry : Potential metal-binding properties due to nitrogen-rich structure, similar to related triazoloquinazolines .

Piperidine Ring

  • Nucleophilic Reactions : Reacts with electrophiles (e.g., sulfonyl chlorides, acylating agents) .

  • Ring Modifications : Methyl or acyl substituents enhance lipophilicity and alter pharmacokinetics .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene from the Boc group.

  • Hydrolytic Sensitivity : The carbamate hydrolyzes in strongly acidic or alkaline media, regenerating piperidine-4-amine.

Comparative Reaction Analysis

The compound’s reactivity aligns with structurally similar analogs:

AnalogKey ReactionYield
tert-Butyl piperidin-4-ylcarbamateSulfonylation with MsCl91%
1-Thioxo-triazoloquinazolinoneCyclization with CS₂ and hydrazine60%
PARP inhibitorsHCTU-mediated amide coupling75%

Scientific Research Applications

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets in the body. The triazolopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]pyridine Derivatives

  • Tert-butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate () :

    • Structural Difference : Incorporates a methyl group on the carbamate nitrogen and an 8-bromo substituent on the triazolopyridine ring.
    • Impact : Bromination enhances electrophilic reactivity for cross-coupling reactions, while methylation may reduce steric hindrance compared to the target compound.
    • Synthesis : Uses KHMDS and Boc protection, yielding 70% purity after silica chromatography .
  • (R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate (): Structural Difference: Replaces the butanoyl-piperidinyl chain with an ethyl group and introduces stereochemistry at the chiral center. Impact: Shorter chain length and stereospecificity may alter target binding kinetics and metabolic stability. Properties: Molecular weight 262.31 (C₁₃H₁₈N₄O₂), stored at 2–8°C .

Heterocycle Replacement

  • Isothiazolo[4,3-b]pyridine Analog (): Structural Difference: Substitutes triazolo with isothiazolo[4,3-b]pyridine. Synthesis: Purified via dichloromethane/acetone (90:10) chromatography, emphasizing solvent sensitivity .
  • [1,2,4]Triazolo[4,3-a]pyrazine Derivatives (): Structural Difference: Pyrazine replaces pyridine in the fused ring system.

Substituent and Functional Group Variations

Carbamate Modifications

  • Tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate () :
    • Structural Difference : Replaces the piperidinyl-carbamate with a benzoate ester.
    • Impact : Ester groups increase hydrolytic instability compared to carbamates.
    • Data : NMR (400 MHz, CDCl₃) shows aromatic proton shifts at δ 7.53–7.81 ppm .

Linker and Side Chain Variations

  • Tert-butyl N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate (): Structural Difference: Uses a phenyl carbamoyl linker instead of butanoyl-piperidinyl. Impact: Rigid aromatic linker may reduce conformational flexibility, affecting target engagement .

Biological Activity

Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known to enhance biological activity due to its structural properties. The general structure can be represented as follows:

  • Core Structure : The presence of the triazole and piperidine moieties contributes to its pharmacological profile.
  • Carbamate Group : This group is characterized by a carbonyl (C=O) bonded to an alkoxy group and an amino group, which can influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of carbamates have shown significant activity against various cancer cell lines. A study on related compounds demonstrated their effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study: Piperidine Derivatives

A series of piperidine derivatives were evaluated for their anticancer activity. The results indicated that modifications in the piperidine structure could significantly alter the potency against cancer cell lines such as SGC7901 and Patu8988. The most effective derivatives exhibited IC50 values in the low micromolar range .

Antimicrobial Activity

Tert-butyl carbamate derivatives have also been associated with antimicrobial properties. A study synthesized various tert-butyl carbamate derivatives and tested them against bacterial strains. The results showed that some derivatives had notable antibacterial effects, highlighting the potential of these compounds in developing new antimicrobial agents .

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of related carbamate derivatives. For example, a study utilizing carrageenan-induced rat paw edema models indicated that certain tert-butyl carbamate derivatives exhibited significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like indomethacin .

Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AnticancerPiperidine derivativesInhibition of cell proliferation, apoptosis induction
AntimicrobialTert-butyl carbamate derivativesNotable antibacterial effects
Anti-inflammatoryCarbamate derivativesSignificant reduction in inflammation

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The structural components may interact with specific receptors or ion channels, altering cellular signaling pathways.

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